Lipophilicity vs. N-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.8, which is approximately 0.4 log units higher than the XLogP value typical of the N‑methyl analog ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate [1][2]. This difference arises from the additional methylene unit in the N‑ethyl substituent and directly impacts partitioning behavior in extraction and chromatographic purification, as well as predicted membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate – value not explicitly reported in primary literature but predicted to be ~1.3–1.5 based on one less methylene unit |
| Quantified Difference | Approximately +0.3 to +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A logP shift of 0.4 units can alter aqueous solubility by a factor of ~2.5, directly influencing extraction efficiency, chromatographic retention, and passive membrane diffusion in biological assays.
- [1] PubChem. (2025). Compound Summary for CID 97034356, Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Reference for π constant of methylene = 0.5). View Source
